1-(4-Methylcyclohexyl)methanesulfonamide
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Overview
Description
(4-Methylcyclohexyl)methanesulfonamide is an organic compound with the molecular formula C8H17NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group (SO2) attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl)methanesulfonamide typically involves the reaction of 4-methylcyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methylcyclohexylamine+Methanesulfonyl chloride→(4-Methylcyclohexyl)methanesulfonamide+HCl
Industrial Production Methods
In industrial settings, the production of (4-Methylcyclohexyl)methanesulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(4-Methylcyclohexyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
N-(4-methylcyclohexyl)methanesulfonamide: A closely related compound with slight structural differences.
Sulfanilamide: A well-known sulfonamide used as an antibiotic.
Uniqueness
(4-Methylcyclohexyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylcyclohexyl group provides steric hindrance and influences its reactivity compared to simpler sulfonamides.
Properties
Molecular Formula |
C8H17NO2S |
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Molecular Weight |
191.29 g/mol |
IUPAC Name |
(4-methylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11) |
InChI Key |
MQBKXVDOASGCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CS(=O)(=O)N |
Origin of Product |
United States |
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